molecular formula C14H17N5O B6453732 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide CAS No. 2548978-28-3

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide

Cat. No.: B6453732
CAS No.: 2548978-28-3
M. Wt: 271.32 g/mol
InChI Key: GBRVUISDNOETIR-UHFFFAOYSA-N
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Description

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a pyrrolidine-2-carboxamide moiety at position 4.

The replacement of the pyridine ring in the analog with a pyrazine ring (containing two nitrogen atoms) in the target compound likely alters electronic properties, solubility, and hydrogen-bonding capacity.

Properties

IUPAC Name

1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c15-13(20)11-2-1-6-18(11)14-12-8-10(9-3-4-9)17-19(12)7-5-16-14/h5,7-9,11H,1-4,6H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRVUISDNOETIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CN3C2=CC(=N3)C4CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the pyrrolidine-2-carboxamide moiety: This is typically done through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or aminated pyrazolopyrazine derivatives.

Scientific Research Applications

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, due to its ability to interfere with cell signaling pathways.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyridine: The pyrazine core in the target compound introduces an additional nitrogen atom compared to the pyridine analog.

Substituent Effects

  • Cyclopropyl Group : The cyclopropyl substituent at position 2 likely improves metabolic stability by resisting oxidative degradation, a common issue with alkyl chains. It may also impose steric constraints, fine-tuning interactions with hydrophobic binding pockets.
  • In contrast, the simpler carboxamide group in the analog (CAS 885275-08-1) offers fewer stereochemical options.

Pharmacokinetic Considerations

  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~288 g/mol vs. 161 g/mol) and increased nitrogen content may reduce blood-brain barrier penetration compared to the pyridine-based analog. However, the cyclopropyl group could counterbalance this by increasing lipophilicity.

Research Findings and Implications

  • Kinase Inhibition : Pyrazolo-pyridine analogs are reported to inhibit kinases such as JAK2 or Aurora A . The pyrazine core in the target compound may enhance interactions with ATP-binding pockets due to additional nitrogen-mediated hydrogen bonds.
  • Metabolic Stability : Cyclopropyl-substituted compounds often exhibit longer half-lives than their alkyl counterparts, as seen in drugs like Ticagrelor. This modification could position the target compound as a candidate for oral administration.

Biological Activity

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique heterocyclic structure that combines a pyrazolo[1,5-a]pyrazine core with a pyrrolidine moiety. The molecular formula is C13H15N5OC_{13}H_{15}N_5O with a molecular weight of 245.3 g/mol. The synthesis typically involves multi-step reactions starting from readily available pyrazolo[1,5-a]pyrazines and pyrrolidine derivatives.

Synthesis Overview

  • Starting Materials : Pyrazolo[1,5-a]pyrazines, pyrrolidine derivatives.
  • Methods : Common methods include cyclization reactions and functional group modifications to achieve the desired structure.
  • Yields : Reports indicate yields typically range from 60% to 85%, depending on the specific synthetic route employed.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells.
  • Apoptosis Induction : Triggers apoptotic pathways leading to cell death.

A study reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Enzymatic Inhibition

Pyrazolo compounds have shown promise as enzyme inhibitors. Notably, they can inhibit key enzymes involved in cancer progression and inflammation:

  • Cyclooxygenase (COX) : Exhibits anti-inflammatory properties by inhibiting COX enzymes.
  • Kinases : Some derivatives act as kinase inhibitors, which are critical in cell signaling pathways related to cancer.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors or enzymes, altering their activity.
  • Signal Transduction Modulation : It may interfere with signaling pathways crucial for cell proliferation and survival.

Case Studies

Several case studies have investigated the biological effects of pyrazolo compounds:

  • Study on Breast Cancer Cells :
    • Objective: Assess the cytotoxic effects on MCF-7 cells.
    • Findings: Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Inflammation Model :
    • Objective: Evaluate anti-inflammatory effects in vivo.
    • Findings: Reduced edema in animal models treated with pyrazolo derivatives compared to controls.

Data Summary

PropertyValue
Molecular FormulaC₁₃H₁₅N₅O
Molecular Weight245.3 g/mol
IC50 (MCF-7)Low micromolar range
Enzyme TargetsCOX, Various Kinases
Biological ActivitiesAnticancer, Anti-inflammatory

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